molecular formula C17H12N2O5 B5720312 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one

4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B5720312
M. Wt: 324.29 g/mol
InChI Key: QNXPGAWFXJFCFM-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one, also known as MBNO, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and the disruption of cellular processes. 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating specific pathways. Additionally, 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one in lab experiments is its versatility. It can be used in various assays, including cell viability assays and enzyme inhibition assays. Additionally, 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one. One area of interest is its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one and its potential as a therapeutic agent. Finally, more studies are needed to determine the toxicity of 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one and its potential side effects in vivo.

Synthesis Methods

4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one is synthesized through a reaction between 4-methoxybenzaldehyde and 2-nitrobenzaldehyde in the presence of an acid catalyst and a base. The reaction produces a yellow crystalline solid that is further purified through recrystallization. The yield of the reaction is typically around 70%.

Scientific Research Applications

4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anticancer, antimicrobial, and antifungal properties. Additionally, 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

(4Z)-4-[(4-methoxyphenyl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c1-23-12-8-6-11(7-9-12)10-14-17(20)24-16(18-14)13-4-2-3-5-15(13)19(21)22/h2-10H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXPGAWFXJFCFM-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one

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